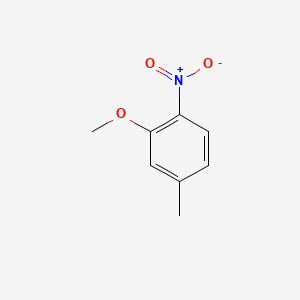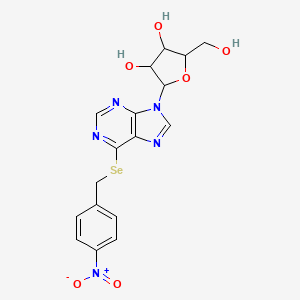
2,5-Dimethoxybenzamide
Overview
Description
2,5-Dimethoxybenzamide is a chemical compound that is part of a broader class of benzamides, which are amides derived from benzoic acid. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds. These insights can be extrapolated to understand the potential synthesis routes, molecular structure, chemical reactions, and physical and chemical properties of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including functional group transformations and cyclization reactions. For example, the synthesis of isobenzofuran derivatives from 2-alkynylbenzamide involves a TBAB-mediated brominative cyclization . Similarly, the synthesis of 2,3-Dimethoxy-5-methylbenzoquinone, a key intermediate in the synthesis of coenzyme Q, involves methylation, reduction, and oxidation steps . These methods suggest that the synthesis of this compound could also involve selective functionalization of the benzamide core and subsequent modifications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups such as methoxy groups in the case of this compound. The position and nature of these substituents can significantly influence the electronic and steric properties of the molecule, as seen in the synthesis and reactivity of isobenzofuran derivatives .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, including cyclization, as demonstrated in the synthesis of isobenzofuran-1-imines . The reductive chemistry of benzamide derivatives, such as the conversion of nitro groups to amines or hydroxylamines, is also noteworthy . These reactions are influenced by the substituents on the benzene ring and the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives like this compound are influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the compound's acidity, solubility, and reactivity. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide involves careful control of reaction conditions to achieve high purity and yield . The electronic properties of the nitro groups in benzamide derivatives also play a crucial role in their reductive chemistry and cytotoxicity, as seen in the study of hypoxia-selective cytotoxins .
Scientific Research Applications
Synthesis and Evaluation of Sigma2-Receptor Ligands
Researchers Rowland et al. (2006) synthesized and evaluated two compounds, including a derivative of 2,5-Dimethoxybenzamide, for their affinity and selectivity to the sigma2-receptor. These compounds were shown to identify EMT-6 breast tumors in vivo and could be potential PET radiotracers for imaging solid tumors (Rowland et al., 2006).
Preparation of Radioligand Precursors
Paulis and Smith (1991) worked on the synthesis of [125I]Epidepride, a radioligand useful for studying the distribution of dopamine D-2 receptors in the brain. They used a derivative of this compound as a precursor in this process (Paulis & Smith, 1991).
Neurological Research
Jarboe et al. (1978) synthesized a compound incorporating this compound structure and found it to be an effective antagonist to the hypotensive effect of dopamine, suggesting potential applications in neurological research (Jarboe et al., 1978).
Antioxidant and Neuroprotective Studies
Hur et al. (2013) synthesized benzamide analogs including a compound related to this compound for evaluating their antioxidant and neuroprotective properties in cell-based studies (Hur et al., 2013).
Analytical Method Development
Souza et al. (2017) developed an electrochemical method for detecting psychoactive substances including compounds structurally related to this compound, demonstrating the compound's utility in analytical chemistry (Souza et al., 2017).
Synthesis of Medical Intermediates
Zhimin (2003) reported on the synthesis of a medical intermediate molecule incorporating the this compound structure, indicating its role in the production of certain pharmaceuticals (Zhimin, 2003).
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities . They have been used in the treatment of cancer, hypercholesterolemia, and have shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
Mode of Action
It is known that benzamides interact with their targets to exert their effects
Biochemical Pathways
Benzamides have been found to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Some benzamides have shown antioxidant, free radical scavenging, and metal chelating activity
properties
IUPAC Name |
2,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZILOJVQMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313391 | |
| Record name | 2,5-DIMETHOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42020-21-3 | |
| Record name | 42020-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-DIMETHOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,5-Dimethoxybenzamide in the synthesis of benzynequinone?
A1: this compound serves as the crucial starting point in a multi-step synthesis of benzynequinone []. The synthesis involves converting this compound into 1-amino-4,7-dimethoxybenzotriazole through a series of reactions. This intermediate is then further modified to ultimately generate benzynequinone. The choice of this compound likely stems from its structural features that allow for the necessary transformations to reach the target molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















